molecular formula C19H19N3O4S B2883069 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1105193-67-6

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B2883069
CAS No.: 1105193-67-6
M. Wt: 385.44
InChI Key: RPANQLKFUJMVSR-UHFFFAOYSA-N
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Description

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a pyrazolo-pyridine derivative characterized by a sulfone-containing tetrahydrothiophene ring at the N-1 position, a 4-methylphenyl substituent at the C-6 position, and a carboxylic acid moiety at C-2. The sulfone group (1,1-dioxidotetrahydrothiophen-3-yl) enhances metabolic stability and may improve binding interactions in biological systems compared to non-oxidized thiophene analogs .

This compound belongs to a broader class of pyrazolo[3,4-b]pyridines, which are pharmacologically relevant due to their structural diversity and applications in medicinal chemistry, including anticoagulant, anticancer, and central nervous system (CNS) modulation activities .

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-3-methyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-11-3-5-13(6-4-11)16-9-15(19(23)24)17-12(2)21-22(18(17)20-16)14-7-8-27(25,26)10-14/h3-6,9,14H,7-8,10H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPANQLKFUJMVSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C4CCS(=O)(=O)C4)C)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex organic compound with potential applications in pharmacology. It is worth noting that one search result mentions a similar compound, methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, which has a molecular formula of C24H28N4O4S and a molecular weight of approximately 468.57 g/mol. This compound has potential as a therapeutic agent targeting G protein-gated inwardly rectifying potassium channels (GIRK) and its ability to modulate neuronal activity makes it a candidate for treating neurological disorders such as epilepsy and anxiety.

Use in Thin-Layer Chromatography

The compound is used in thin layer chromatography/matrix-assisted laser desorption ionization time-of-flight mass spectrometry (TLC/MALDI-TOF) . Composite matrices containing glycerol, graphite particles, and aromatic acid are used for the analysis of mixtures of different synthetic organic compounds . This approach can increase the desorption/ionization efficiencies of analytes separated by TLC, prevent spot blurring, and simplify sample preparation .

Therapeutic Agent Targeting GIRK Channels

Comparison with Similar Compounds

Table 1: Substituent Comparison of Pyrazolo[3,4-b]pyridine Derivatives

Compound Name N-1 Substituent C-3 Substituent C-6 Substituent C-4 Functional Group Key Structural Features
Target Compound 1,1-dioxidotetrahydrothiophen-3-yl Methyl 4-methylphenyl Carboxylic acid Sulfone ring, methylphenyl, carboxylic acid
1-cyclopentyl-3-methyl-6-thien-2-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid () Cyclopentyl Methyl Thien-2-yl Carboxylic acid Non-oxidized thiophene, cyclopentyl
1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid () Ethyl Methyl 4-methylphenyl Carboxylic acid Ethyl group, methylphenyl
1-[(4-chlorophenyl)methyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid () (4-chlorophenyl)methyl Methyl Methyl Carboxylic acid Chlorophenylmethyl, dual methyl groups
Apixaban () 4-methoxyphenyl Carboxamide 4-(2-oxopiperidin-1-yl)phenyl Carboxamide Bicyclic scaffold, piperidinone ring

Key Observations:

N-1 Substituent: The target compound’s sulfone group distinguishes it from analogs with non-oxidized rings (e.g., cyclopentyl in ) or simple alkyl/aryl groups (e.g., ethyl in ). Sulfones improve metabolic stability and may enhance target binding .

C-6 Substituent : The 4-methylphenyl group in the target compound is shared with but differs from thienyl () or methyl (). Aromatic substituents at C-6 are common in bioactive pyrazolo-pyridines, influencing target selectivity .

C-4 Functional Group : The carboxylic acid in the target compound contrasts with carboxamide derivatives like apixaban (). Carboxylic acids may reduce oral bioavailability but improve solubility and ionizable properties .

Pharmacological and Physicochemical Properties

Key Insights:

Target Compound vs. Apixaban : While apixaban’s carboxamide and bicyclic scaffold confer high factor Xa affinity, the target compound’s sulfone and carboxylic acid may favor different targets, such as kinases or proteases .

Lipophilicity: The 4-methylphenyl group in the target compound likely increases logP compared to ’s methyl substituent but remains less lipophilic than apixaban’s piperidinone ring.

Toxicity Considerations : Sulfone-containing compounds (e.g., target compound) are generally less reactive than halogenated analogs (e.g., ’s chlorophenylmethyl), reducing off-target interactions .

Key Observations:

Carboxylic Acid Formation : The target compound’s C-4 carboxylic acid may be synthesized via hydrolysis of an ester intermediate under basic conditions (e.g., NaOH in MeOH-H₂O), as seen in .

Sulfone Introduction : The 1,1-dioxidotetrahydrothiophen-3-yl group could be introduced via oxidation of a thiophene precursor or direct substitution using sulfone-containing reagents .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves multi-step protocols. For this compound, key steps include:

  • Ring formation : Cyclocondensation of substituted pyrazole precursors with tetrahydrothiophene-1,1-dioxide derivatives under reflux conditions.
  • Functional group introduction : Methylation at the 3-position and carboxylic acid incorporation at the 4-position via nucleophilic substitution or catalytic coupling reactions. Optimization strategies:
  • Use microwave-assisted synthesis to reduce reaction times (e.g., from 12 hours to 2–4 hours) .
  • Employ Pd-catalyzed cross-coupling for regioselective aryl group attachment (e.g., 4-methylphenyl at position 6) .
  • Monitor purity via HPLC (≥95% purity threshold) and TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .

Q. What analytical methods are recommended for characterizing this compound and its intermediates?

  • Structural confirmation :
  • NMR : 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., methyl groups at 3.1 ppm for CH3_3, aromatic protons at 7.2–7.8 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (expected m/z: ~440–450 Da).
    • Purity assessment :
  • Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

Structure-activity relationship (SAR) studies on pyrazolo[3,4-b]pyridines reveal:

  • Tetrahydrothiophene-1,1-dioxide moiety : Enhances solubility and target binding via sulfone groups (e.g., hydrogen bonding with kinase ATP pockets) .
  • 4-Methylphenyl group : Substitution at position 6 improves lipophilicity (logP ~2.5–3.0) and membrane permeability .
  • Carboxylic acid group : Critical for ionic interactions with basic residues in target proteins (e.g., GIRK channels) . Experimental design :
  • Synthesize analogs with halogens (F, Cl) or methoxy groups at the 4-methylphenyl position.
  • Compare IC50_{50} values in target-specific assays (e.g., kinase inhibition or ion channel modulation) .

Q. What strategies resolve contradictions in reported biological mechanisms (e.g., kinase vs. ion channel targets)?

Discrepancies in mechanism-of-action studies may arise from:

  • Off-target effects : Use siRNA knockdown or CRISPR-edited cell lines to validate primary targets.
  • Assay conditions : Standardize buffer pH (7.4) and ATP concentrations (1 mM) in kinase assays to minimize variability . Case study :
  • In GIRK channel studies, pre-treat cells with pertussis toxin to confirm Gi/o protein coupling .
  • For kinase targets, employ ATP-competitive binding assays (e.g., TR-FRET) .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

  • ADMET prediction : Use tools like SwissADME to optimize logP (<5), topological polar surface area (~90 Ų), and CYP450 inhibition profiles .
  • Docking studies :
  • Model the compound into ATP-binding pockets (e.g., CDK2 or GIRK1/4) using AutoDock Vina.
  • Prioritize derivatives with ΔG < −8 kcal/mol .

Methodological Challenges

Q. How to address low solubility in biological assays?

  • Formulation : Prepare DMSO stock solutions (10 mM) and dilute in assay buffers containing 0.1% pluronic F-68 .
  • Prodrug strategy : Synthesize ester prodrugs (e.g., ethyl ester) hydrolyzed in vivo to the active carboxylic acid .

Q. What in vitro and in vivo models are suitable for evaluating therapeutic potential?

  • In vitro :
  • Cancer: MTT assays on HeLa or A549 cells (IC50_{50} < 10 µM indicates potency) .
  • Inflammation: LPS-induced TNF-α suppression in RAW264.7 macrophages .
    • In vivo :
  • Pharmacokinetics: Administer 10 mg/kg IV to Sprague-Dawley rats; measure plasma half-life (t1/2_{1/2} > 2 hours preferred) .

Data Contradiction Analysis

Q. Why do some studies report divergent bioactivity data for similar analogs?

Potential factors:

  • Substituent stereochemistry : Chiral centers in the tetrahydrothiophene ring may alter binding (e.g., R vs. S configurations) .
  • Cellular context : Target expression levels vary across cell lines (e.g., GIRK channels are abundant in neuronal vs. cancer cells) . Resolution :
  • Conduct dose-response curves across multiple cell types.
  • Validate findings with orthogonal assays (e.g., patch-clamp electrophysiology for ion channels) .

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